1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine

Descripción general

Descripción

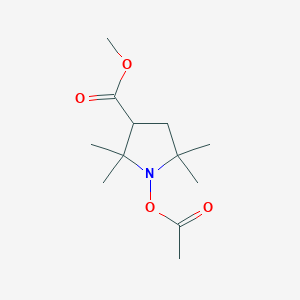

1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine is an organic compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . This compound features a five-membered pyrrolidine ring substituted with an acetoxy group and a methoxycarbonyl group on adjacent carbons, along with four methyl groups on the remaining carbons

Métodos De Preparación

The synthesis of 1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine typically involves the esterification of 3-pyrrolidinecarboxylic acid derivatives. One common method includes the reaction of 3-pyrrolidinecarboxylic acid with acetic anhydride in the presence of a base such as pyridine, followed by methylation using dimethyl sulfate . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

Aplicaciones Científicas De Investigación

Spin Probes in EPR Spectroscopy

Overview of EPR Spectroscopy:

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as free radicals and transition metal ions. Spin probes are essential for detecting reactive oxygen and nitrogen species (ROS and RNS) in various biological contexts.

Application of 1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine:

this compound serves as a spin label generator for EPR studies. It can be used to quantify oxidants in cellular systems by detecting changes in the electron spin states of the probe under oxidative stress conditions. The compound's structure allows it to penetrate biological membranes, making it suitable for in vivo studies.

Reactive Species Detection

Quantification of Oxidants:

Recent studies utilizing this compound have demonstrated its effectiveness in quantifying spin probe-detectable oxidants within cells. For example, using the spin probe 1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine (CMH), researchers have optimized conditions to measure the autoxidation rates and the generation of reactive species in RAW264.7 cells. The apparent rate of CMH autoxidation was found to be , indicating that careful consideration of experimental conditions is crucial for accurate measurements of oxidant levels .

Methodological Advancements:

The methodology surrounding the use of spin probes has been rigorously tested to improve detection sensitivity. For instance, it was noted that low-temperature measurements yield lower signal intensity compared to room temperature measurements, highlighting the need for optimized experimental setups when using these probes .

Brain Imaging Applications

In Vivo Measurements:

The compound is also recognized for its potential applications in brain imaging. Its ability to cross the blood-brain barrier makes it an attractive candidate for studying oxidative stress and other biochemical processes within the central nervous system. Research indicates that derivatives of this compound can be employed as nitroxyl spin probes for real-time monitoring of ROS levels during various physiological and pathological processes .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and methoxycarbonyl groups play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparación Con Compuestos Similares

1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine can be compared with similar compounds such as:

Methyl 1-acetoxy-2,2,5,5-tetramethyl-3-pyrrolidinecarboxylate: Similar in structure but with different substituents that may alter its reactivity and applications.

1-Acetoxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid methyl ester: Another closely related compound with variations in functional groups affecting its chemical behavior

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industrial applications.

Actividad Biológica

1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine is a compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

This compound is characterized by the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C12H19NO4 |

| Molecular Weight | 229.29 g/mol |

| Appearance | White to light-yellow crystalline powder |

| Solubility | Soluble in DMSO, ethanol, methanol, and water |

| Purity | ≥99% (EPR) |

These properties suggest that the compound can be utilized in various biological assays due to its solubility and stability.

The biological activity of this compound primarily revolves around its role as a spin probe. It is used in electron paramagnetic resonance (EPR) studies to investigate oxidative stress and radical production within biological systems. The compound has been shown to react effectively with superoxide radicals, making it valuable for studying cellular oxidative processes .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It is particularly effective in scavenging reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. Its ability to penetrate cell membranes enhances its reactivity with intracellular superoxide radicals .

Study 1: EPR Studies on Oxidative Stress

In a study examining the effects of oxidative stress on endothelial cells, researchers utilized this compound as a spin probe. The results indicated that treatment with this compound significantly reduced levels of superoxide radicals in treated cells compared to controls. This finding supports its role as an effective antioxidant agent .

Study 2: Application in Cardiac Research

Another study focused on the application of this compound in cardiac research. The EPR measurements revealed that the compound could effectively monitor superoxide production in isolated hearts under ischemic conditions. The data suggested that it could be instrumental in developing therapeutic strategies aimed at reducing oxidative damage during cardiac events .

Propiedades

IUPAC Name |

methyl 1-acetyloxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8(14)17-13-11(2,3)7-9(10(15)16-6)12(13,4)5/h9H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWKLBFXRCFELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(CC(C1(C)C)C(=O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391252 | |

| Record name | 1-ACETOXY-3-METHOXYCARBONYL-2,2,5,5-TETRAMETHYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439858-38-5 | |

| Record name | 1-ACETOXY-3-METHOXYCARBONYL-2,2,5,5-TETRAMETHYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.